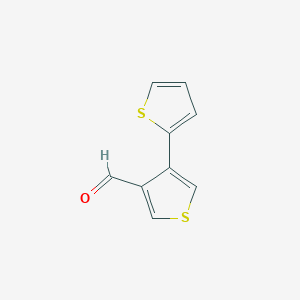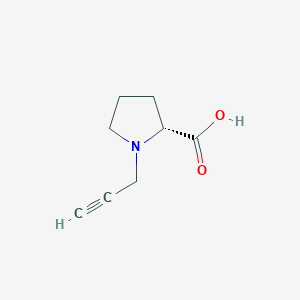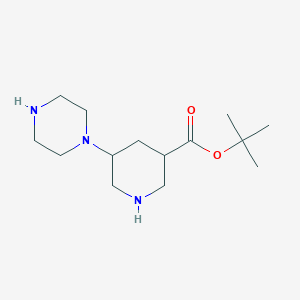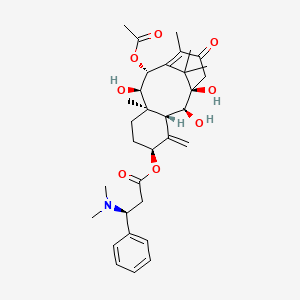
TaxineB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxine B is a toxic alkaloid found in various species of the yew tree, particularly in Taxus baccata and Taxus cuspidata . It is one of the major taxine alkaloids, alongside Taxine A, and is known for its cardiotoxic properties . The compound has a complex structure, with the IUPAC name 10β-Acetoxy-1,2α,9α-trihydroxy-13-oxotaxa-4(20),11-dien-5α-yl (3R)-3-(dimethylamino)-3-phenylpropanoate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Taxine B is challenging due to its complex structure and multiple chiral centers. While there is limited information on the complete synthetic routes for Taxine B, it is generally isolated from the yew tree through extraction and purification processes .
Industrial Production Methods: Industrial production of Taxine B primarily involves the extraction from yew tree leaves and bark. The process includes solvent extraction, followed by chromatographic techniques to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Taxine B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Taxine B.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and hydroxyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of alcohols or amines .
Applications De Recherche Scientifique
Taxine B has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Chemistry: Taxine B is studied for its complex structure and reactivity, providing insights into alkaloid chemistry and natural product synthesis.
Industry: Taxine B is used in forensic toxicology to detect yew tree poisoning in both humans and animals.
Mécanisme D'action
Taxine B exerts its toxic effects by binding to sodium and calcium channels in cardiomyocytes, leading to their blockade . This blockade impairs the conduction system of the heart, reducing excitability and conduction velocity, which can result in severe cardiac arrhythmias and potentially fatal outcomes .
Comparaison Avec Des Composés Similaires
Taxine A: Another major taxine alkaloid with similar cardiotoxic properties.
Paclitaxel: A taxane derived from yew trees, used as a chemotherapy drug.
Docetaxel: Another taxane used in cancer treatment.
Uniqueness of Taxine B: Taxine B is unique due to its high cardiotoxicity and specific binding affinity to ion channels in the heart . Unlike paclitaxel and docetaxel, which are used therapeutically, Taxine B is primarily of interest for its toxicological properties and its role in forensic investigations .
Propriétés
Formule moléculaire |
C33H45NO8 |
|---|---|
Poids moléculaire |
583.7 g/mol |
Nom IUPAC |
[(1R,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3S)-3-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C33H45NO8/c1-18-23(36)17-33(40)29(38)27-19(2)24(42-25(37)16-22(34(7)8)21-12-10-9-11-13-21)14-15-32(27,6)30(39)28(41-20(3)35)26(18)31(33,4)5/h9-13,22,24,27-30,38-40H,2,14-17H2,1,3-8H3/t22-,24-,27-,28+,29-,30-,32+,33-/m0/s1 |
Clé InChI |
XMZFIBDTPOUHMW-WUZHRMKGSA-N |
SMILES isomérique |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@](C2(C)C)(CC1=O)O)O)OC(=O)C[C@@H](C4=CC=CC=C4)N(C)C)C)O)OC(=O)C |
SMILES canonique |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)CC(C4=CC=CC=C4)N(C)C)C)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


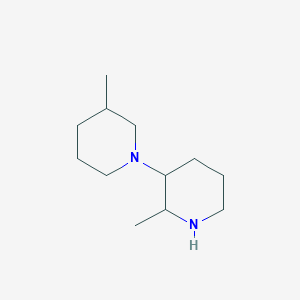
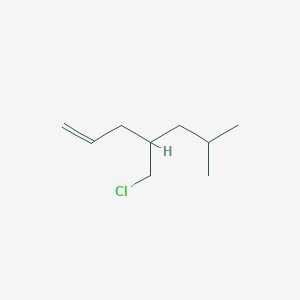
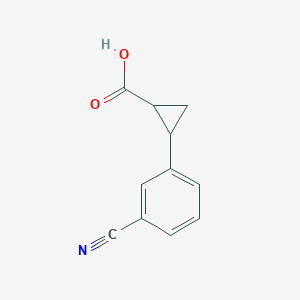
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
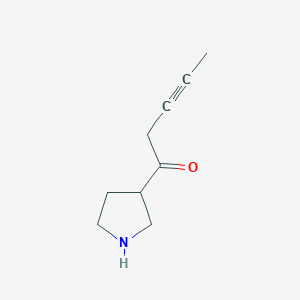
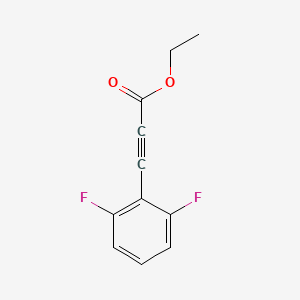
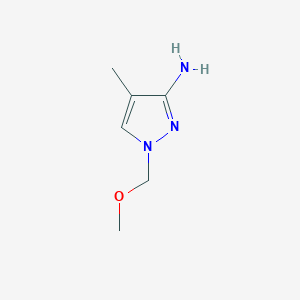
![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
![5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13176005.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13176009.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)
